N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a benzodioxole moiety at the N1 position and a 1-methoxypropan-2-yl group at the N2 position. This analysis draws comparisons with compounds such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and others documented in pharmacological and metabolic studies .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(1-methoxypropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-8(6-18-2)14-12(16)13(17)15-9-3-4-10-11(5-9)20-7-19-10/h3-5,8H,6-7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNLNUIKDYDPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Oxalamide linkage formation: The oxalamide linkage is formed by reacting the benzo[d][1,3]dioxole derivative with oxalyl chloride in the presence of a base such as triethylamine.
Introduction of the 1-methoxypropan-2-yl group: This step involves the alkylation of the oxalamide intermediate with 1-methoxypropan-2-yl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamides
Table 1: Structural Features of Key Oxalamide Compounds
Key Observations :
Comparison :
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide functional group. Its synthesis typically involves several steps:
- Formation of the benzo[d][1,3]dioxole moiety : Achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
- Oxalamide linkage formation : This is done by reacting the benzo[d][1,3]dioxole derivative with oxalyl chloride in the presence of a base like triethylamine.
- Introduction of the 1-methoxypropan-2-yl group : Alkylation of the oxalamide intermediate with 1-methoxypropan-2-yl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
- Receptor Binding : Studies suggest that it may have binding affinity to certain receptors, influencing cellular signaling pathways essential for cell survival and proliferation.
Case Studies and Research Findings
Recent studies have explored the biological evaluations of this compound:
-
In Vitro Assays : These assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action HeLa 10 Apoptosis induction MCF7 15 Cell cycle arrest - In Vivo Studies : Animal models have shown promising results where this compound reduced tumor growth significantly compared to control groups. The observed effects were linked to enhanced immune response and modulation of tumor microenvironment .
Comparative Analysis with Similar Compounds
The unique structural characteristics of this compound set it apart from other oxalamides. Here’s a comparative table highlighting its differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-cyclopropyl-N2-(1-phenylethyl)oxalamide | Contains cyclopropyl substituent | Moderate anti-cancer activity |
| N2-(4-methoxyphenyl)oxalamide | Different aromatic substituent | Lower potency in receptor binding |
| This compound | Unique combination of benzo[d][1,3]dioxole and oxalamide linkage | High potency against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
